molecular formula C18H16BrNO B1293337 (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898789-98-5

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1293337
CAS No.: 898789-98-5
M. Wt: 342.2 g/mol
InChI Key: HNNFZRZVUSIXLO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting AchE, this compound can affect neurotransmission and potentially modulate neurological functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, this compound can alter gene expression patterns, affecting the transcription of genes involved in stress response and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Furthermore, the compound’s ability to generate ROS suggests that it may interact with mitochondrial components, disrupting electron transport and promoting oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound can result in sustained oxidative stress and potential cellular damage, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cholinergic signaling and neuroprotection . At high doses, it can induce toxic effects, including severe oxidative stress, cellular apoptosis, and organ damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to plasma proteins, facilitating its transport through the bloodstream and enhancing its distribution to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt electron transport and promote oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and calcium homeostasis, further influencing cellular function.

Properties

IUPAC Name

(4-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFZRZVUSIXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643479
Record name (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-98-5
Record name Methanone, (4-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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